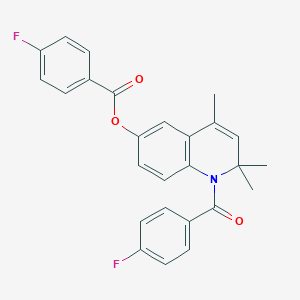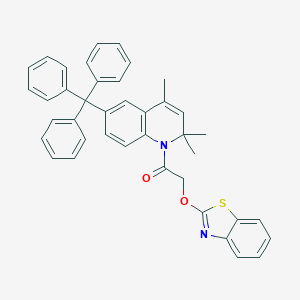![molecular formula C20H11BrClFN2O2 B408405 5-bromo-2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B408405.png)
5-bromo-2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that features a benzamide core substituted with bromine, chlorine, and fluorine atoms, as well as a benzooxazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps, including halogenation, amide formation, and cyclization reactions. One common method involves the following steps:
Halogenation: The starting material, a benzene derivative, is subjected to bromination and chlorination reactions to introduce the bromine and chlorine atoms.
Amide Formation: The halogenated benzene derivative is then reacted with an amine to form the benzamide core.
Cyclization: The final step involves the formation of the benzooxazole ring through a cyclization reaction, typically using a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present.
Cyclization: The formation of the benzooxazole ring is a key cyclization reaction in the synthesis of this compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for deprotonation, and nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups on the benzamide core.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Biological Research: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics or as a building block for advanced materials.
Wirkmechanismus
The mechanism of action of 5-bromo-2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated aromatic rings and benzooxazole moiety allow it to bind to these targets with high affinity, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-fluoroaniline: This compound shares the halogenated aromatic ring structure but lacks the benzooxazole moiety.
Fluorinated Quinolines: These compounds also feature fluorine atoms and aromatic rings but have a quinoline core instead of a benzamide core.
Uniqueness
5-bromo-2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to its combination of halogenated aromatic rings and the benzooxazole moiety. This structural combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C20H11BrClFN2O2 |
|---|---|
Molekulargewicht |
445.7g/mol |
IUPAC-Name |
5-bromo-2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C20H11BrClFN2O2/c21-11-5-7-15(22)14(9-11)19(26)24-12-6-8-18-17(10-12)25-20(27-18)13-3-1-2-4-16(13)23/h1-10H,(H,24,26) |
InChI-Schlüssel |
RGSZGUWBRXGJQG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-DIMETHYL 2-{1-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]-2,2,7-TRIMETHYL-3-SULFANYLIDENEQUINOLIN-4-YLIDENE}-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B408322.png)
![Diethyl 2-[2,2,6,7-tetramethyl-1-(2-methylpropanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B408325.png)

![methyl 4-[3-oxo-3-(2,2,4-trimethyl-6-trityl-1(2H)-quinolinyl)-1-propenyl]phenyl ether](/img/structure/B408328.png)
![dimethyl 2-{1-[(1,3-benzothiazol-2-yloxy)acetyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B408331.png)

![2-[1,1'-biphenyl]-4-yl-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B408333.png)
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline](/img/structure/B408334.png)
![4,5-DIMETHYL 2-[1-(4-FLUOROBENZOYL)-8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B408335.png)
![(4-Phenylphenyl)-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B408336.png)
![5-(2,4-dichlorobenzoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B408337.png)
![5-(4-fluorobenzoyl)-6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B408338.png)
![1-(6-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B408340.png)
![DIMETHYL 2-[1-[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B408344.png)
